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Introduction to C-14 Radiolabeling in Drug
Development

Carbon-14 (C-14) radiolabeling represents a critical tool in pharmaceutical development for tracking the

fate and distribution of drug molecules in biological systems. The technique involves incorporating

radioactive carbon atoms into molecular structures to enable sensitive detection and quantification even at

minute concentrations in complex matrices. For evobrutinib, a Bruton's tyrosine kinase (BTK) inhibitor

under development for multiple sclerosis, C-14 radiolabeling is essential for understanding its absorption,

distribution, metabolism, and excretion (ADME) properties, particularly given its central nervous

system (CNS) penetration capabilities.

Regulatory agencies including the FDA and EMA specifically recommend C-14 labeling for definitive

ADME studies due to several advantageous properties. With a half-life of approximately 5,730 years, C-14

does not require decay correction during typical study durations, unlike shorter-lived isotopes. More

importantly, carbon atoms form the structural backbone of organic drug molecules, making them less

susceptible to metabolic exchange or loss compared to tritium labels. This stability ensures that the

radiolabel remains with the parent drug and its metabolites throughout the study, providing comprehensive

metabolic profiling and accurate mass balance determination [1] [2].
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Table: Comparison of Radiolabeling Isotopes for ADME Studies

Property Carbon-14 (14C) Tritium (3H)

Half-life 5,730 years 12.3 years

Position in molecule Stable carbon backbone Labile hydrogen atoms

Metabolic stability High Potential for exchange

Regulatory preference Preferred Discouraged or prohibited

Detection sensitivity High High

Synthetic complexity Moderate to high Low to moderate

Evobrutinib Background and Clinical Relevance

Pharmacological Profile

Evobrutinib is an oral, covalent BTK inhibitor characterized by high selectivity and potency, with an IC50

of 8.9 nM against its primary target. Originally investigated for B-cell malignancies, it has emerged as a

promising therapeutic for autoimmune disorders including multiple sclerosis (MS), rheumatoid arthritis,

and systemic lupus erythematosus. The molecule functions by modulating B-cell signaling through

inhibition of BTK-dependent pathways, thereby affecting B-cell development, proliferation, and survival.

Additionally, evobrutinib demonstrates activity against other TEC family kinases including BMX (IC50 2

nM), though with significantly less potency against TEC itself (IC50 7.3 μM) [3] [4].

The therapeutic rationale for investigating evobrutinib in MS stems from its dual mechanism of action,

targeting both adaptive immunity (B-cell activation, antibody production) and innate immunity (microglial

activation, macrophage differentiation). BTK is expressed in both peripheral immune cells and CNS-resident

microglia, positioning evobrutinib to potentially address both peripheral inflammation and CNS-

compartmentalized inflammation that contributes to disease progression in MS. Clinical studies have

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 12 Tech Support

https://www.smolecule.com/products/s527651?utm_src=pdf-body
https://www.smolecule.com/products/s527651?utm_src=pdf-body
https://www.smolecule.com/products/s527651?utm_src=pdf-body
https://www.sciencedirect.com/topics/neuroscience/evobrutinib
https://pubmed.ncbi.nlm.nih.gov/31368705/
https://www.smolecule.com/products/s527651?utm_src=pdf-body
https://www.smolecule.com/products/s527651?utm_src=pdf-body
https://www.smolecule.com/products/s527651?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


demonstrated that evobrutinib reduces blood neurofilament light chain (NfL) levels, a biomarker of

neuronal damage and inflammation, with effects maintained up to 24 weeks of treatment [3] [5].

Clinical Development Status

The clinical development program for evobrutinib encompasses 18 clinical trials across multiple

indications, with nine studies completed, four active but not recruiting, two recruiting, and three terminated.

The program includes seven studies with healthy volunteers, two in subjects with renal or hepatic

impairment, four trials in autoimmune disorders (rheumatoid arthritis and systemic lupus erythematosus),

and five dedicated to multiple sclerosis. A Phase II randomized clinical trial (NCT02975349) in patients with

relapsing MS demonstrated that evobrutinib 75 mg twice-daily significantly reduced T1 gadolinium-

enhancing lesions compared to placebo between weeks 12-24, with an annualized relapse rate of 0.11

maintained up to week 192 in the open-label extension [3] [5].

Table: Evobrutinib Clinical Pharmacology Summary

Parameter Value/Characterization Clinical Significance

BTK IC50 8.9 nM High potency for primary target

BMX IC50 2 nM Activity against related TEC kinase

Administration Oral Patient convenience

CNS penetration Demonstrated in CSF Target engagement in central nervous system

Dosing regimen 75 mg twice-daily (optimal) Sustained BTK inhibition

Major metabolite M463-2 (dihydro-diol) Pharmacologically inactive

Protein binding Not specified Influences free drug concentration

C-14 Radiolabeling Strategy for Evobrutinib
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Rationale for Label Position

The strategic placement of the C-14 label within the evobrutinib molecule is critical for obtaining

meaningful ADME data. Based on available metabolic information, the core scaffold of evobrutinib should

be selected for labeling to ensure the radiolabel persists through various biotransformation pathways.

Regulatory guidelines recommend positioning the radiolabel in the most metabolically stable portion of the

molecule, typically an aromatic ring that undergoes slow degradation. For complex molecules with multiple

ring systems, separate studies with labels in different rings may be necessary if cleavage between rings

occurs during metabolism [1].

Recent metabolic studies have identified that evobrutinib undergoes CYP-mediated oxidation to form an

epoxide intermediate, which is subsequently hydrolyzed by soluble and mitochondrial epoxide hydrolase to

form the major circulating metabolite M463-2, a racemic dihydro-diol. Further analysis revealed that only

the (S)-enantiomer of M463-2 represents a major metabolite, while the (R)-enantiomer is minor. This

metabolic pathway underscores the importance of avoiding label placement at sites susceptible to oxidative

cleavage or modification. The label should be incorporated in a position that remains intact through both the

epoxidation and hydrolysis steps to accurately track both parent drug and metabolites [6].

Synthetic Considerations

The synthetic route for C-14 labeled evobrutinib must be carefully designed to incorporate the radiolabel at

the predetermined position with high specific activity and radiochemical purity. The synthesis typically

begins with advanced non-radiolabeled intermediates, introducing the C-14 label in the final steps to

minimize handling of radioactive materials and maximize overall yield. Given the covalent binding

mechanism of evobrutinib to BTK, particular attention should be paid to preserving the reactive warhead

throughout the synthetic process.

Quality control of the final C-14 labeled evobrutinib must include determination of:

Radiochemical purity (>98% by radio-HPLC)
Specific activity (appropriate for detection limits)

Chemical identity (NMR, MS comparison with non-radiolabeled standard)
Stability under storage conditions
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The specific activity should be balanced to enable sensitive detection in tissues and excreta while avoiding

potential radiation effects on biological systems. Typical specific activities for human ADME studies range

from 50-100 μCi/mg, providing sufficient sensitivity for quantitative whole-body autoradiography and

metabolite profiling [1] [2].

Detailed Experimental Protocol

Preclinical ADME Study Design

Preclinical ADME studies with C-14 evobrutinib provide critical data for understanding the drug's

disposition before human trials. These studies should be conducted in relevant animal species (typically rat

and dog) used in toxicology assessments to establish translational understanding. The experimental design

should encompass:

Tissue distribution: Using quantitative whole-body autoradiography (QWBA) to determine

penetration into key tissues including CNS
Mass balance: Complete collection of excreta (urine, feces, expired air) to account for >90% of

administered radioactivity
Metabolite profiling: Identification of major metabolites in plasma and excreta

Plasma pharmacokinetics: Comparison of total radioactivity versus parent drug using LC-MS/MS

For tissue distribution assessment, animals are administered a single dose of C-14 evobrutinib (5-100

μCi/animal) and sacrificed at predetermined timepoints (e.g., 2, 8, 24, 72 hours). Tissues are collected,

homogenized, and oxidized to quantify radioactive content. The brain-to-plasma ratio of radioactivity is

particularly important for evobrutinib given its proposed CNS activity in MS. Previous clinical studies have

confirmed evobrutinib presence in cerebrospinal fluid, with concentrations similar to plasma, demonstrating

its CNS penetrance [5] [7].

Human Mass Balance Study

The human mass balance study represents a critical component of the clinical development program for

evobrutinib, typically conducted as Phase I trial in healthy volunteers or patients. The study design should

follow these key elements:
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Subject population: 6-8 healthy male volunteers

Administration: Single oral dose of 75 mg C-14 evobrutinib (50-100 μCi) after fasting
Sample collection: Serial blood, plasma, urine, and feces up to 7-10 days or until >90% radioactivity

recovery
Sample analysis: Total radioactivity in all matrices; metabolite profiling in plasma, urine, and feces

The sample processing protocol should include:

Blood/plasma: Direct liquid scintillation counting (LSC) for total radioactivity
Urine: Homogenization and LSC counting

Feces: Homogenization with water/methanol, oxidation, and LSC counting
Metabolite profiling: Radio-HPLC with fraction collection and LSC, coupled to MS for structural

identification

Previous evobrutinib metabolism studies have identified M463-2 as the major circulating metabolite,

formed via epoxidation and subsequent hydrolysis. The human ADME study should quantify the relative

abundance of this and other metabolites, with special attention to pharmacologically active species.

Fortunately, the major metabolite M463-2 has been shown to lack clinically relevant pharmacological

activity on BTK, minimizing safety concerns [6].

Table: Analytical Techniques for C-14 Evobrutinib Studies

Technique Application Key Parameters

Liquid Scintillation Counting
(LSC)

Quantification of total
radioactivity

Counting efficiency, quench
correction

Radio-HPLC Metabolite separation and
profiling

Column selection, mobile phase
optimization

Accelerator Mass
Spectrometry (AMS)

Ultra-sensitive detection for
microdosing studies

Sample preparation,
graphitization

LC-MS/MS Structural identification of
metabolites

High-resolution mass accuracy,
MS^n capability

Radioluminography Tissue distribution in QWBA Section thickness, exposure
time
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Metabolic Pathways and Enzyme Identification

The comprehensive understanding of evobrutinib's metabolic fate is essential for predicting potential

drug-drug interactions and interindividual variability. The previously identified two-step biotransformation to

M463-2 involves cytochrome P450 enzymes for the initial epoxidation, followed by soluble and

mitochondrial epoxide hydrolase for hydrolysis. Phenotyping experiments using recombinant CYP

enzymes and chemical inhibitors should be conducted to identify the specific isoforms responsible for the

primary oxidation.

The enantioselective analysis of metabolite M463-2 revealed that only the (S)-enantiomer represents a

major circulating component, providing insights into the stereochemical preferences of the metabolizing

enzymes. This information is valuable for understanding potential polymorphic metabolism due to genetic

variations in the involved enzymes. Furthermore, in vitro studies in human hepatocytes and liver

microsomes should be conducted to compare human metabolic patterns with those in preclinical species,

ensuring the animal models used for toxicity assessments are appropriate representations of human

metabolism [6].

Additional biotransformation pathways beyond M463-2 formation should be investigated, including:

Direct glucuronidation or sulfation of parent drug
Oxidative defluorination if applicable to the structure

Hydrolytic cleavage of any amide or ester linkages
Glutathione conjugation of reactive intermediates

The reactive epoxide intermediate identified in evobrutinib metabolism warrants careful assessment of

potential for covalent binding to proteins, which could have implications for idiosyncratic toxicity. However,

the efficient hydrolysis to diol metabolites likely minimizes this risk.
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Diagram 1: Evobrutinib Metabolic Pathway to Major Metabolite M463-2. The diagram illustrates the two-

step biotransformation process involving CYP-mediated oxidation followed by epoxide hydrolase hydrolysis,

resulting predominantly in the (S)-enantiomer of metabolite M463-2.

Safety and Regulatory Considerations

Radiological Safety

Working with C-14 labeled compounds requires strict adherence to radiation safety protocols to protect

personnel and environment. Although C-14 emits low-energy beta radiation (maximum energy 156 keV)

with limited penetration power, internal exposure represents the primary hazard. Laboratory procedures

should include:

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 8 / 12 Tech Support

https://www.smolecule.com/products/s527651?utm_src=pdf-body-img
https://www.smolecule.com/products/s527651?utm_src=pdf-body
https://www.smolecule.com/products/s527651?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Engineering controls: Use of designated radiochemistry laboratories with controlled ventilation,

dedicated equipment, and appropriate shielding
Personal protective equipment: Laboratory coats, disposable gloves, and safety glasses

Monitoring: Routine surface contamination checks and personal dosimetry
Waste management: Segregation and proper disposal of radioactive waste according to regulatory

requirements

All personnel handling C-14 evobrutinib should receive comprehensive radiation safety training covering

principles of contamination control, proper handling techniques, and emergency procedures. The synthesis

and analysis should be conducted in facilities with appropriate certifications for radioactive material

handling, such as the MHRA certification for C-14 manufacture mentioned in the search results [2].

Regulatory Compliance

The regulatory framework for radiolabeled ADME studies is well-established, with specific guidelines

from international agencies. The OECD Guidelines explicitly recommend C-14 as the isotope of choice for

metabolism and residue studies, while discouraging or even prohibiting tritium in many cases. Key

regulatory considerations include:

Position statement: Justification for the selected label position based on metabolic stability

Radiochemical purity: Documentation of rigorous quality control methods
Environmental assessment: Evaluation of potential environmental impact from radioactive excretion

Institutional approvals: Ethics committee and radiation safety board approvals for human studies

The human ADME study must be conducted in accordance with Good Clinical Practice guidelines and the

Declaration of Helsinki, with particular attention to the ALARA principle (As Low As Reasonably

Achievable) for radiation exposure. The total radioactive dose administered should not exceed 3,000 μCi per

participant without special justification, and typically ranges between 50-100 μCi for adequate detection

sensitivity while minimizing radiation exposure [1].

Conclusion and Future Perspectives

The C-14 radiolabeling of evobrutinib enables comprehensive characterization of its ADME properties,

providing critical data for drug development and regulatory submissions. The strategic placement of the C-

14 label in metabolically stable positions of the molecule ensures accurate tracking of both parent drug and
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metabolites across biological systems. The experimental protocols outlined in this application note provide

a framework for generating high-quality data that meets regulatory standards while ensuring subject safety.

The confirmed CNS penetration of evobrutinib, as demonstrated by its detection in cerebrospinal fluid at

concentrations similar to plasma, highlights the importance of understanding its tissue distribution,

particularly for a drug targeting multiple sclerosis. The elucidation of its metabolic pathway to the major

metabolite M463-2, with characterization of the enzymes involved and the pharmacological inactivity of the

metabolite, provides confidence in the safety profile of evobrutinib. As evobrutinib advances through

Phase III clinical trials, the information gained from well-designed C-14 radiolabeling studies will continue

to inform its clinical use and potential drug interaction management.
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Diagram 2: C-14 Evobrutinib Study Workflow. The diagram outlines the sequential process from synthesis of

the radiolabeled compound through quality control, preclinical and clinical studies, sample analysis, and

final regulatory reporting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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